Benzthiazuron

Description

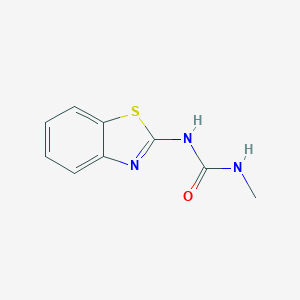

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCJYIIKPVRVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041662 | |

| Record name | Benzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-88-0 | |

| Record name | Benzthiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzthiazuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzthiazuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzthiazuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZTHIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9612759PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Benzthiazuron Herbicidal Action

Inhibition of Photosystem II by Benzthiazuron.

This compound exerts its herbicidal effect by binding to the D1 protein within the Photosystem II complex, located in the thylakoid membranes of plant chloroplasts. This binding event is crucial as the D1 protein plays a primary role in the transfer of electrons during photosynthesis.

Interference with Photosynthetic Electron Transport.

The binding of this compound to the D1 protein effectively blocks the electron transport chain at Photosystem II. Specifically, it prevents the QB protein from accepting and transferring electrons to the plastoquinone (B1678516) (PQ) pool. When the D1 protein is unable to function, the excited electron cannot be passed along the transport chain, and the energy from the absorbed photons cannot be dissipated into chemical energy. This disruption halts the normal flow of electrons, which is essential for carbon dioxide (CO2) fixation and the production of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), the energy and reducing power required for plant growth.

Biochemical Pathways Leading to Plant Cell Necrosis.

The inhibition of photosynthetic electron transport by this compound has severe downstream consequences for plant cells. The blockage of electron flow leads to an over-reduction of Photosystem II and the subsequent formation of highly reactive molecules, known as reactive oxygen species (ROS), such as triplet chlorophyll (B73375) and superoxide (B77818) anion radicals. These unstable products, particularly hydroxyl radicals, initiate a chain of reactions causing oxidative damage. A primary target of this oxidative damage is the lipid bilayer of cellular membranes, leading to lipid peroxidation and the destruction of both lipid and protein membranes. This membrane destruction results in leakage of cell contents, allowing cells and cell organelles to dry and rapidly disintegrate, a process that manifests as necrosis. Visible injury symptoms in susceptible plants include interveinal or veinal chlorosis (yellowing), followed by necrosis (tissue death) that typically begins around the leaf margins or tips and progresses inward.

Comparative Analysis of this compound with Other Photosynthesis-Inhibiting Herbicides.

This compound belongs to the urea (B33335) herbicide chemical family and is classified as a Photosystem II inhibitor, often grouped under HRAC Group C2 (or WSSA Group 7). Herbicides in this group, along with those in HRAC Groups C1 (WSSA Group 5) and C3 (WSSA Group 6), all target Photosystem II by binding to the D1 protein. While they share a common site of action, the specific binding sites on the D1 protein can differ. For instance, some PSII inhibitors, like atrazine (B1667683) (a triazine, HRAC Group C1/5), bind to "Site A" (e.g., Ser 264 amino acid of D1), whereas others, such as diuron (B1670789) (a urea, HRAC Group C2/7), bind to "Site B" (e.g., Hist 215). Small modifications in the molecular structure of these herbicides can lead to differential sensitivity in various plant species due to slight variations in the amino acid sequences of the D1 protein across different plants.

The following table provides a comparative overview of this compound with other common photosynthesis-inhibiting herbicides, highlighting their chemical families and HRAC/WSSA classifications:

| Herbicide Name | Chemical Family | HRAC/WSSA Group | Primary Binding Site on D1 Protein | PubChem CID |

| This compound | Urea, Benzothiazole (B30560) | C2 / 7 | D1 protein (PSII) | 16007 |

| Atrazine | Triazine | C1 / 5 | D1 protein (Site A, Ser 264) | 2256 |

| Diuron | Urea | C2 / 7 | D1 protein (Site B, Hist 215) | 31230 |

| Metribuzin | Triazinone | C1 / 5 | D1 protein (PSII) | 41836 |

| Bentazon | Benzothiadiazinone | C3 / 6 | D1 protein (PSII) | 2315 |

| Bromoxynil | Nitrile | C3 / 6 | D1 protein (PSII) | 2450 |

| Paraquat | Bipyridylium | D / 22 | Photosystem I (Electron Diverter) | 4627 |

| Diquat | Bipyridylium | D / 22 | Photosystem I (Electron Diverter) | 3089 |

Environmental Fate and Degradation of Benzthiazuron

Distribution and Persistence of Benzthiazuron in Environmental Compartments

The distribution and persistence of this compound in the environment are influenced by its physicochemical properties and its interactions with different environmental matrices. It has a moderate aqueous solubility and is not considered volatile.

This compound exhibits strong adsorption to soil particles, which significantly influences its mobility and persistence. Isotope labeling studies have shown that the parent compound is strongly adsorbed by soil-binding sites. The persistence of this compound in soil can be significant, with studies reporting mean half-lives ranging up to 191 days. This persistence can be influenced by soil type, with one study noting that 77% of this compound remained in clay soil. The organic matter content of the soil also plays a role, as the addition of organic amendments has been shown to affect its degradation and the formation of bound residues.

The adsorption and desorption processes are key to understanding its mobility. While strongly adsorbed, the binding is not typically a permanent chemical fixation. However, its strong adsorption generally limits its movement within the soil profile.

Adsorption and Persistence of this compound in Soil

| Parameter | Finding | Citation |

|---|---|---|

| Adsorption | Strongly adsorbed by soil-binding sites. | |

| Persistence (Half-life) | Mean half-life can be up to 191 days. | |

| Influence of Soil Type | In a clay soil, 77% of the applied this compound remained. | |

| Influence of Organic Matter | Organic amendments affect degradation and bound residue formation. |

Despite its strong adsorption in soil, the moderate aqueous solubility of this compound gives it the potential to leach into groundwater. The transport of this compound into aquatic systems is a concern due to its persistence. Once in aquatic environments, its fate is governed by a combination of biotic and abiotic processes. While direct photolysis in water is slow, the presence of other substances can influence its degradation. The movement of this compound is significantly retarded in soil, which limits but does not entirely prevent its entry into aquatic systems.

Behavior in Soil Systems: Adsorption, Desorption, and Mobility.

Abiotic Degradation Pathways of this compound

Abiotic degradation, particularly through photochemical processes, plays a role in the environmental breakdown of this compound.

Direct photolysis of this compound in water by sunlight is a very slow process. However, the presence of photosensitizers can significantly accelerate its degradation.

The photodegradation of this compound can be significantly enhanced by photosensitizers. Titanium dioxide (TiO2) has been shown to effectively photocatalyze the degradation of methathis compound (B33166) (a related compound), with the process following first-order kinetics. Studies have indicated that TiO2 slightly increases the degradation rate of this compound.

The decatungstate anion (DTA) is another powerful photocatalyst for the degradation of related compounds like methathis compound (MBTU). In the presence of DTA and under UV irradiation, the degradation rate of MBTU was increased by a factor of 40 compared to direct photolysis. This process is highly dependent on the presence of oxygen.

Effect of Photosensitizers on Degradation

| Photosensitizer | Effect on Degradation | Citation |

|---|---|---|

| Titanium Dioxide (TiO2) | Slightly increases the rate of degradation. | |

| Decatungstate Anion (DTA) | Increases degradation rate of related compound MBTU by a factor of 40. |

The photodegradation of this compound and related compounds involves several transformation pathways. In the photoinduced degradation of methathis compound by the decatungstate anion, two primary processes are involved: electron transfer and hydrogen atom abstraction. These processes lead to the formation of hydroxylated isomers (OH-MBTU) and demethylated products like this compound.

Further secondary oxidation reactions can lead to the hydroxylation of these initial products. In studies involving TiO2 photocatalysis of methathis compound, degradation is mainly driven by hydroxyl radicals, leading to a variety of intermediate products. Ultimately, these degradation pathways can lead to the mineralization of the compound, with the formation of sulfate (B86663), nitrate (B79036), and ammonium (B1175870) as final products. The cleavage of the aromatic ring is a key step in the complete degradation of these molecules.

Role of Environmental Photons and Photosensitizers (e.g., TiO2, decatungstate anion).

Hydrolytic Stability and Transformation of this compound in Aqueous Environments

The breakdown of chemical compounds by reaction with water, known as hydrolysis, is a significant factor in determining the environmental persistence of substances like the herbicide this compound. The rate of this degradation process is often dependent on the pH of the aqueous environment.

Studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) Guideline 111, are conducted to assess the hydrolytic stability of chemicals. These tests typically involve incubating the substance in sterile aqueous solutions at various pH levels (commonly 4, 7, and 9) and temperatures to determine the rate of hydrolysis. If a substance shows minimal degradation at an elevated temperature (e.g., 50°C) over a period of several days, it is considered hydrolytically stable. For substances that do degrade, further testing at different temperatures allows for the calculation of degradation rates and half-lives under specific pH conditions.

It is important to note that other processes, such as phototransformation and microbial degradation, can also contribute to the transformation of this compound in aquatic environments.

Biotic Degradation Pathways of this compound

The breakdown of this compound in the environment is significantly influenced by living organisms, particularly microorganisms. This biotic degradation is a key process in determining the herbicide's persistence and the formation of various transformation products.

Microorganisms in both soil and water play a crucial role in the transformation of this compound. The degradation process involves various reactions, including the breakdown of the heterocyclic moiety and demethylation of the urea (B33335) side chain. The rate of degradation can vary depending on the specific microbial communities present and environmental conditions.

Fungi have been identified as key players in the metabolism of this compound and its related compound, methathis compound. The fungus Hypocrea pilulifera has been shown to metabolize methathis compound, with a degradation rate of 16% of the recovered amount over a seven-week period. In cultures of this fungus, the majority of the radioactivity from labeled methathis compound was found in the chloroform (B151607) extract fraction (73.6-79.4%), with smaller amounts in the water extract (6.2-11.8%) and mycelium extract (3.7-12.1%). As incubation time increases, the proportion of water-soluble metabolites rises while chloroform-soluble ones decrease, indicating progressive degradation.

Another fungus, Aspergillus niger, is capable of oxidizing methathis compound to 6-hydroxymethathis compound. This hydroxylation of the benzene (B151609) ring is a significant transformation step. However, A. niger does not appear to further metabolize the resulting 6-hydroxymethathis compound.

Bacteria, particularly those from the genus Rhodococcus, are known to degrade benzothiazole (B30560) and its derivatives. While direct studies on this compound degradation by Rhodococcus are limited in the provided results, the degradation of the core benzothiazole structure is well-documented. Rhodococcus strains have been isolated that can utilize benzothiazole as a source of carbon, nitrogen, and energy.

For instance, Rhodococcus pyridinovorans strain PA degrades benzothiazole through successive oxidations, first to 2-hydroxybenzothiazole (B105590) (OBT) and then to dihydroxybenzothiazole. Similarly, Rhodococcus erythropolis has been shown to degrade benzothiazole-2-sulfonate, 2-hydroxybenzothiazole, and benzothiazole itself. The degradation pathways in these bacteria often converge on 2-hydroxybenzothiazole, which is then further transformed. This suggests that bacteria capable of degrading the benzothiazole ring system could potentially play a role in the breakdown of this compound, likely by first cleaving the urea side chain.

The biodegradation of this compound results in the formation of several intermediate metabolites. The identification of these products provides insight into the degradation pathways.

Key transformation processes in the biodegradation of this compound and related compounds are hydroxylation and demethylation.

In the fungal metabolism of methathis compound by Hypocrea pilulifera, several transformation products have been isolated and characterized. One of the major metabolites identified is 1-methyl-1-(2-benzthiazolyl)urea, which is a demethylation product.

Hydroxylation of the aromatic ring is another significant degradation step. For example, Aspergillus niger transforms methathis compound into 6-hydroxymethathis compound. This hydroxylation can also occur at other positions on the benzene ring.

The following table summarizes the key metabolites identified from the fungal degradation of methathis compound, a compound structurally similar to this compound.

| Parent Compound | Metabolizing Organism | Key Transformation | Identified Metabolite(s) |

| Methathis compound | Hypocrea pilulifera | Demethylation | 1-methyl-1-(2-benzthiazolyl)urea |

| Methathis compound | Aspergillus niger | Hydroxylation | 6-hydroxymethathis compound |

Identification and Characterization of Biodegradation Metabolites of this compound.

Ring Cleavage and Mineralization Processes (e.g., formation of sulfate, nitrate, ammonium)

The ultimate degradation of this compound involves the breakdown of its stable benzothiazole ring structure and the subsequent mineralization of its constituent elements. Mineralization is the conversion of organic substances into inorganic forms. For this compound, this process primarily involves the transformation of its nitrogen, sulfur, and carbon atoms.

Research on the closely related compound methathis compound (MBTU) provides significant insight into these terminal degradation steps. Studies using advanced oxidation processes, such as photocatalysis with titanium dioxide (TiO2) or decatungstate, have demonstrated the complete breakdown of the herbicide's core structure. The degradation is largely driven by highly reactive hydroxyl radicals (HO•), which attack the molecule.

The initial steps involve hydroxylation of the aromatic ring, which destabilizes the structure and precedes its cleavage. Once the ring is opened, a cascade of further oxidation reactions occurs, breaking the molecule into smaller, simpler organic fragments like dialdehydes and diacids. These intermediates are then further oxidized.

This process culminates in the formation of simple inorganic ions. The nitrogen atoms from the urea side chain and the thiazole (B1198619) ring are converted into nitrate (NO₃⁻) and ammonium (NH₄⁺). The sulfur atom from the thiazole ring is oxidized to form sulfate (SO₄²⁻). The complete mineralization of the organic carbon to carbon dioxide is a slower process; one study noted that while the parent compound disappeared relatively quickly, the total organic carbon (TOC) decreased by about 70% after 48 hours of treatment, indicating the transient presence of organic intermediates before their final conversion to CO₂.

| Original Element in this compound | Location in Structure | Inorganic Mineralization Product | Chemical Formula |

|---|---|---|---|

| Sulfur | Thiazole Ring | Sulfate | SO₄²⁻ |

| Nitrogen | Thiazole Ring & Urea Side-Chain | Nitrate | NO₃⁻ |

| Nitrogen | Thiazole Ring & Urea Side-Chain | Ammonium | NH₄⁺ |

Integrated Environmental Fate Studies of this compound

Integrated environmental fate studies combine laboratory and field data to build a comprehensive picture of a chemical's journey through various environmental compartments, including soil, water, and air. For this compound, such studies indicate it is an obsolete herbicide with moderate aqueous solubility and low volatility. There is evidence suggesting it can be moderately persistent in soil environments, with one laboratory study reporting a mean half-life of up to 191 days under specific conditions. Its physicochemical properties also suggest a potential for leaching into groundwater, making the study of its fate and transport crucial.

Methodological Approaches in Environmental Fate Assessment (e.g., Radiolabeled vs. Non-Radiolabeled Studies)

Understanding the environmental fate of this compound relies on precise analytical methods. The two primary approaches are studies using non-radiolabeled (or "cold") compounds and those using radiolabeled compounds, typically with Carbon-14 (¹⁴C).

Non-Radiolabeled Studies: These studies use the standard, non-radioactive form of this compound. They are suitable for determining the rate of disappearance (degradation rate) of the parent compound in a specific matrix like soil or water. However, they present significant challenges. Without a radioactive tracer, it is difficult to account for the total mass of the applied chemical, making it hard to distinguish between actual degradation and processes like irreversible binding to soil particles. Furthermore, identifying and quantifying unknown transformation products is more complex, and analytical methods require high stringency with very low limits of detection to track the compound's dissipation.

Radiolabeled Studies: These studies utilize this compound synthesized with a radioactive isotope, such as ¹⁴C, incorporated into its molecular structure. This is the standard and preferred method for comprehensive environmental fate assessment. The key advantage is the ability to trace the radiolabel, which allows for a complete mass balance determination. Researchers can track the distribution of the parent compound and all its transformation products into different fractions: extracted residues, non-extractable residues (NERs), and volatile compounds like ¹⁴CO₂. This approach is essential for accurately identifying degradation pathways and understanding the full extent of mineralization. Isotopic labeling, including non-radioactive stable isotopes like deuterium (B1214612) (e.g., this compound-d3), can also be used for traceability studies to elucidate degradation pathways.

| Feature | Radiolabeled Studies | Non-Radiolabeled Studies |

|---|---|---|

| Primary Use | Transformation pathway, mass balance, mineralization, degradation rate. | Degradation rate of parent compound. |

| Mass Balance | Readily achievable; tracks radioactivity in all compartments. | Difficult to establish; loss processes may be unknown. |

| Metabolite Identification | More straightforward; all transformation products are tagged. | Challenging; requires development of specific analytical methods for unknown products. |

| Detection Limits | Generally lower and more sensitive (LSC, LC-RAM). | Higher (LC-MS, GC-MS); can be limited by background interference. |

| Complexity & Cost | Higher initial cost for synthesis of radiolabeled compound; specialized handling required. | Lower initial cost, but can be more time-consuming and expensive in analytical method development. |

Modeling and Prediction of this compound Environmental Behavior

Mathematical models are essential tools for predicting the environmental behavior of pesticides like this compound and for performing risk assessments, particularly for potential groundwater contamination.

The degradation of this compound in soil has been described using first-order kinetics , which assumes the rate of degradation is proportional to the concentration of the herbicide. This allows for the calculation of a half-life (DT₅₀), a key parameter in persistence assessment.

More complex, process-based models like MACRO and HYDRUS-1D are used to simulate pesticide fate and transport through the soil profile. These models integrate various processes, including:

Water Flow and Solute Transport: Simulating how water movement carries dissolved this compound through the soil matrix.

Sorption: Modeling the binding of this compound to soil organic matter and clay particles, which affects its mobility.

Degradation: Incorporating degradation rates (like the half-life) to predict how quickly the compound breaks down.

Preferential Flow: Some models, like MACRO, can simulate rapid transport through macropores (cracks, root channels), which is a critical pathway for pesticide leaching to groundwater.

These models are often used in a predictive capacity for regulatory purposes, using laboratory-derived data on sorption and degradation to estimate potential leaching under various climatic and soil conditions. However, accurately modeling all environmental processes, such as the formation of non-extractable residues (NERs), remains a significant challenge.

Physiological and Biochemical Interactions of Benzthiazuron in Plants

Uptake and Translocation Dynamics of Benzthiazuron in Plant Systems

The journey of this compound from the external environment into the plant's metabolic centers is governed by its uptake and translocation dynamics. As a soil-applied herbicide, its initial interaction is with the root system, but it also possesses foliar activity.

Root and Foliar Absorption Mechanisms

This compound is absorbed by plants through both their roots and foliage. As a pre-emergence herbicide, root uptake is the predominant pathway.

Root Absorption: Organic compounds like this compound enter the roots from the soil solution, moving with water toward the vascular tissues. This process occurs via two main routes: the apoplastic pathway (through intercellular spaces and cell walls) and the symplastic pathway (from cell to cell via plasmodesmata). The initial phase of root absorption is often a rapid diffusion into the root's free space, followed by a slower accumulation into the tissues. The rate and extent of root uptake are influenced by several factors, including the compound's concentration in the soil solution, soil pH, and its physicochemical properties, particularly its lipophilicity (n-octanol/water partition coefficient, log Kₒw). Substances with moderate lipophilicity (log Kₒw between 0.5 and 3.0) are typically absorbed most efficiently by roots. this compound, with a log Kₒw of approximately 1.6, falls within this range, suggesting effective root absorption.

Foliar Absorption: For foliar-applied herbicides, penetration occurs through the leaf surface. The primary barrier is the waxy cuticle, which the herbicide must cross to reach the underlying cells. Penetration can happen directly through the cuticle or via stomatal pores. The efficiency of foliar uptake is influenced by the plant's morphological features, such as the thickness of the cuticle and the density of stomata, as well as environmental conditions that affect stomatal opening.

Differential absorption rates can be a factor in herbicide selectivity. In some cases, resistant weed biotypes have been shown to exhibit lower rates of herbicide absorption compared to susceptible biotypes.

Xylem and Phloem Transport Pathways of this compound

Once absorbed, this compound must be transported to its site of action within the plant. This long-distance movement occurs within the plant's vascular systems: the xylem and the phloem.

Xylem Transport: this compound is primarily translocated through the xylem. After being absorbed by the roots, it enters the xylem's transpiration stream, which carries water and nutrients from the roots to the shoots in a process known as apoplastic transport. The herbicide then accumulates in the leaves, particularly in older leaves which have higher rates of transpiration. This unidirectional, upward movement is characteristic of many soil-applied, urea-based herbicides.

Phloem Transport: Phloem transport is the movement of sugars and other assimilates from source tissues (like mature leaves) to sink tissues (such as growing points and roots). While some herbicides are mobile in the phloem, this is less common for apoplastically-translocated compounds like this compound. No significant basipetal (downward) translocation of the related herbicide methathis compound (B33166) out of treated leaves has been detected, which is consistent with limited phloem mobility.

The efficiency of a chemical's movement from roots to shoots can be quantified by the Translocation Factor (TF) , often calculated as the ratio of the chemical's concentration in the shoot to its concentration in the root. This factor is influenced by the chemical's properties; for instance, root-to-shoot translocation generally decreases as a compound's lipophilicity (log Kₒw) increases.

Table 1: Factors Influencing Herbicide Uptake and Translocation

| Factor | Influence on Root Uptake | Influence on Foliar Uptake | Influence on Translocation |

|---|---|---|---|

| Lipophilicity (Log Kₒw) | Optimal in moderate range (0.5-3.0) | Affects cuticle penetration | High lipophilicity can limit xylem loading and movement; intermediate polarity is often optimal |

| Soil/Solution pH | Affects ionization and availability of the molecule for uptake | Can influence the charge and penetration of the molecule | Not a direct influence on passive xylem flow |

| Plant Morphology | Root system architecture and depth | Leaf hairiness, wax layer thickness, stomatal density | Vascular system structure |

| Plant Physiology | Metabolic activity in roots | Stomatal opening/closing | Transpiration rate is a major driver for xylem transport |

Influence of Formulation Additives on this compound Uptake and Translocation

This compound is typically formulated as a wettable powder (WP). The formulation of a pesticide product includes not just the active ingredient but also various additives, known as adjuvants, which are designed to enhance its effectiveness.

Adjuvants can significantly improve the uptake and translocation of foliar-applied herbicides. They achieve this through several mechanisms:

Surfactants (Wetters): These reduce the surface tension of the spray droplet, allowing it to spread more evenly over the leaf surface and increasing the contact area for absorption.

Oils (Penetrants): Crop oil concentrates or methylated seed oils can help dissolve the waxy cuticle of the leaf, facilitating the penetration of the active ingredient.

Humectants: These additives can slow the drying of the spray droplet on the leaf surface, which prolongs the absorption period.

For soil-applied herbicides, formulation can influence the release rate of the active ingredient into the soil solution, thereby affecting its availability for root uptake. While specific data on adjuvants for this compound are limited, the principles applied to other urea (B33335) herbicides are relevant. For instance, the efficacy of sulfonylurea herbicides is known to be improved by the addition of wetters and oil adjuvants to the spray mixture. The choice of adjuvant can enhance herbicide performance by improving deposition, adhesion, and ultimately, uptake into the plant.

Impact of this compound on Plant Physiological Processes

The ultimate herbicidal effect of this compound stems from its profound impact on critical physiological processes, most notably photosynthesis. This disruption cascades through the plant's metabolism, leading to a cessation of growth and eventual death in susceptible species.

Photosynthetic Response and Chloroplast Metabolism Alterations by this compound

The primary mode of action for this compound, like other phenylurea herbicides, is the inhibition of photosynthesis.

Inhibition of Photosystem II (PSII): this compound specifically targets and blocks the photosynthetic electron transport chain at the level of Photosystem II. It binds to the D1 protein in the PSII reaction center, at the binding site for the secondary electron acceptor, plastoquinone (B1678516) (Q₈). This blockage prevents the transfer of electrons from the primary quinone acceptor (Qₐ) to Q₈, effectively halting the linear electron flow.

This inhibition has several measurable consequences on chlorophyll (B73375) fluorescence, a sensitive indicator of photosynthetic health:

Increased Initial Fluorescence (F₀): The blockage of electron flow leads to a rapid reduction of the Qₐ pool, causing an increase in the minimal, or initial, fluorescence level.

Decreased Maximum Quantum Yield of PSII (Fᵥ/Fₘ): The ratio of variable fluorescence (Fᵥ = Fₘ - F₀) to maximal fluorescence (Fₘ) is a key measure of PSII efficiency. PSII inhibitors like this compound cause Fᵥ/Fₘ to decrease, indicating damage to the photosynthetic apparatus.

Chloroplast Metabolism and Ultrastructure: The disruption of electron transport leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS cause widespread oxidative damage to cellular components, including lipids, proteins, and pigments. This leads to lipid peroxidation of chloroplast membranes, chlorophyll bleaching, and ultimately, cell death and tissue necrosis.

Under the stress induced by PSII-inhibiting herbicides, the ultrastructure of the chloroplasts can be severely affected. Common changes observed include the disorganization and unstacking of the grana thylakoids, swelling of the chloroplast, and an increase in the number and size of plastoglobules (lipid-protein particles within the chloroplast).

Table 2: Expected Effects of this compound on Photosynthetic Parameters

| Parameter | Description | Expected Effect of this compound | Reference for Effect Type |

|---|---|---|---|

| Fᵥ/Fₘ | Maximum quantum yield of PSII photochemistry | Decrease | |

| ΦPSII (or Y(II)) | Effective quantum yield of PSII under light | Decrease | |

| ETR | Electron Transport Rate | Decrease | |

| qP | Photochemical quenching (proportion of open PSII centers) | Decrease | |

| NPQ | Non-photochemical quenching (heat dissipation) | Variable, can initially increase as a protective response then decrease | |

| Chloroplast Ultrastructure | Internal structure of the chloroplast | Grana unstacking, membrane damage, plastoglobule accumulation |

Effects of this compound on Plant Growth, Development, and Biomass Accumulation

By crippling the plant's ability to produce energy through photosynthesis, this compound directly impacts its growth, development, and ability to accumulate biomass.

Growth Inhibition: Susceptible plants treated with this compound exhibit stunted growth. This is a direct consequence of the lack of ATP and NADPH, the energy and reducing power generated by photosynthesis, which are essential for carbon fixation and the synthesis of all organic molecules necessary for growth. Research on a deuterated form of this compound demonstrated significant growth inhibition in controlled experiments.

Biomass Reduction: The reduction in growth naturally leads to a decrease in biomass accumulation. Dose-response studies are used to quantify this effect, often by determining the herbicide rate required to reduce plant biomass by 50% (GR₅₀) compared to an untreated control. For example, one study found that this compound had a ten-fold greater inhibitory effect on the growth of sugar beet in a culture solution compared to the herbicide pyrazon.

Developmental Stage Impact: The susceptibility of a plant to a herbicide can vary depending on its developmental stage at the time of application. Seedlings and young, rapidly growing plants are often more vulnerable to herbicides than more mature plants. The efficacy of this compound, particularly its foliar activity, would likely be greater on younger weeds.

Table 3: Illustrative Research Findings on Urea Herbicide Effects on Plant Growth

| Herbicide (Analogue) | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| This compound-d3 | Zea mays (Corn) | ~30% reduction in root elongation | |

| This compound-d3 | Glycine max (Soybean) | ~25% inhibition of leaf expansion | |

| This compound | Beta vulgaris (Sugar Beet) | 10-fold greater growth inhibition in culture solution compared to pyrazon | |

| Glyphosate (for comparison) | Amaranthus hybridus (Resistant) | Resistance Factor (RF) of 16.4 based on biomass reduction (GR₅₀) |

Differential Plant Susceptibility and Selectivity Mechanisms to this compound

The selective action of this compound, which allows it to control specific weed species with minimal harm to the desired crop, is a complex phenomenon governed by a combination of physiological and biochemical factors within the plant. The primary basis for this selectivity lies in the differential ability of various plant species to absorb, translocate, and, most importantly, metabolize the herbicide.

This compound primarily functions by inhibiting photosynthesis. It targets and disrupts the electron transport chain at the photosystem II (PSII) complex, a critical component for converting light energy into chemical energy. This inhibition leads to a cascade of events, including the production of reactive oxygen species that cause cellular damage and ultimately lead to the death of susceptible plants. However, the degree to which photosynthesis is inhibited and the plant's subsequent fate vary significantly between tolerant and susceptible species.

Research indicates that the principal mechanism conferring tolerance to this compound is the plant's capacity for metabolic detoxification. Tolerant species possess enzymatic systems that rapidly break down the active herbicide molecule into non-phytotoxic metabolites. Susceptible species, in contrast, either lack these metabolic pathways or exhibit them at a much lower rate, allowing the herbicide to accumulate at its target site and exert its toxic effects.

Studies comparing the effects of this compound and the related herbicide pyrazon on sugar beet, a tolerant crop, found that while this compound had a more potent inhibitory effect on photosynthesis in solution, sugar beet plants demonstrated greater tolerance to it when grown in soil. This suggests that factors within the plant and its interaction with the soil environment contribute to selectivity. The key factor in the selectivity of similar herbicides in sugar beet has been identified as the initial detoxification of the parent compound.

The role of specific enzymes in herbicide detoxification is crucial. Cytochrome P450 monooxygenases, for instance, are known to be involved in the metabolism of many herbicides. Research on transgenic potato plants engineered to express certain human cytochrome P450 genes demonstrated a remarkable cross-tolerance to several photosynthesis-inhibiting herbicides, including this compound. This highlights the direct role of these enzymes in conferring resistance by metabolizing the herbicide.

The following tables summarize research findings on the differential susceptibility of various plant species to this compound and related compounds, and the mechanisms underlying this selectivity.

Table 1: Comparative Susceptibility of Plant Species to this compound and Related Photosynthesis Inhibitors

| Plant Species | Common Name | Tolerance Level to this compound/Related Herbicide | Research Finding | Citation |

| Beta vulgaris | Sugar Beet | Tolerant | Demonstrates tolerance to this compound in soil applications. The key factor for selectivity with similar herbicides is rapid metabolic detoxification. | |

| Zea mays | Corn | Susceptible | Application of this compound resulted in a significant reduction in root elongation, indicating susceptibility. | |

| Hordeum vulgare | Barley | Tolerant | Showed no significant damage from the application of methathis compound, a related urea-based herbicide. | |

| Lolium multiflorum | Italian Ryegrass | Susceptible | Methathis compound was effective in controlling this weed, though less so than other herbicides like chlorotoluron (B1668836). | |

| Amaranthus retroflexus | Redroot Pigweed | Susceptible | With related herbicides, photosynthesis did not recover after treatment, and the herbicide was readily translocated. | |

| Brassica kaber | Wild Mustard | Susceptible | Photosynthesis was severely inhibited by related herbicides, leading to plant death. |

Table 2: Mechanisms of Selectivity for this compound and Phenylurea Herbicides

| Mechanism | Description | Role in this compound Selectivity | Citation |

| Differential Metabolism (Detoxification) | Tolerant plants rapidly convert the active herbicide into non-toxic metabolites using enzymes like cytochrome P450 monooxygenases. Susceptible plants metabolize the herbicide slowly or not at all. | This is considered the primary mechanism for selectivity. Tolerant crops like sugar beet can effectively detoxify the compound. | |

| Target Site Modification | Alterations in the structure of the target protein (in this case, within Photosystem II) can prevent the herbicide from binding, conferring resistance. | While a known resistance mechanism for PSII inhibitors, specific research on this compound-induced target site modification is less detailed than for metabolism. | |

| Differential Absorption and Translocation | Differences in the rate and extent of herbicide uptake through roots or leaves, and its movement within the plant to the target site. | Susceptible plants may absorb and translocate the herbicide more efficiently to the photosynthetic tissues. Soil properties can also influence uptake. |

Weed Resistance Evolution and Management in Response to Benzthiazuron

Mechanisms of Herbicide Resistance to Benzthiazuron

The evolution of resistance in weed populations to this compound, like other herbicides, is a significant agricultural challenge. This resistance can be broadly attributed to two primary categories of mechanisms that weeds develop to survive herbicide application.

This compound functions by inhibiting photosynthesis at the Photosystem II (PSII) complex in the chloroplasts of susceptible plants. Current time information in Manila, PH. It binds to the D1 protein, a key component of the PSII complex, thereby blocking electron transport and halting energy production, which ultimately leads to plant death.

Target-site resistance (TSR) to PSII inhibitors like this compound occurs due to genetic mutations in the chloroplast gene, psbA, which encodes the D1 protein. These mutations alter the amino acid sequence of the D1 protein, changing the conformation of the herbicide-binding site. This change reduces the binding affinity of the herbicide, rendering it less effective at inhibiting electron transport. Consequently, plants with these mutations can survive herbicide applications that would be lethal to their susceptible counterparts.

While research specifically documenting psbA mutations in response to this compound is limited, the mechanisms are well-understood for the PSII inhibitor class. Several amino acid substitutions in the D1 protein have been identified in various weed species that confer resistance to triazine and urea (B33335) herbicides. It is highly probable that similar mutations are responsible for target-site resistance to this compound.

Table 1: Examples of Amino Acid Substitutions in the D1 Protein (psbA gene) Conferring Resistance to PSII-Inhibiting Herbicides. This table illustrates common mutations found in weeds resistant to PSII inhibitors. The specific mutation can determine the cross-resistance pattern to different herbicide families within this mode of action.

| Amino Acid Substitution | Position in D1 Protein | Weeds Where Identified (Examples) | Herbicide Families Affected | Reference(s) |

| Serine to Glycine | 264 | Amaranthus hybridus, Poa annua, Raphanus raphanistrum | High resistance to triazines, variable to ureas | |

| Valine to Isoleucine | 219 | Poa annua | Resistance to ureas (diuron) and triazinones | |

| Alanine to Valine | 251 | Chenopodium album | Resistance to triazinones, bentazon; low resistance to atrazine (B1667683) | |

| Phenylalanine to Valine | 274 | Amaranthus palmeri | Resistance to PSII inhibitors |

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal concentration of the herbicide from reaching its target site, without any modification of the target protein itself. NTSR is often considered more problematic than TSR because it can confer broad cross-resistance to multiple herbicides with different modes of action. The most common NTSR mechanism is the enhanced metabolic detoxification of the herbicide.

Metabolic resistance occurs when resistant plants can detoxify the herbicide compound more rapidly than susceptible plants. This detoxification typically happens in a three-phase process involving modification, conjugation, and sequestration. The initial and often rate-limiting step is Phase I, which is frequently catalyzed by a large and diverse superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).

CYP enzymes can metabolize herbicides through reactions like oxidation and dealkylation, converting the active herbicide into a non-phytotoxic or less-toxic molecule. This modified compound can then be further processed (conjugated) and sequestered away in the plant cell's vacuole. In resistant weeds, the genes encoding these specific CYP enzymes may be overexpressed, leading to a much faster rate of herbicide breakdown.

While direct studies on this compound are not abundant, extensive research on other phenylurea herbicides, such as chlorotoluron (B1668836) and isoproturon, has firmly established the role of CYPs in conferring resistance. For instance, resistance to chlorotoluron in blackgrass (Alopecurus myosuroides) has been linked to an enhanced rate of metabolism catalyzed by CYP enzymes. Similarly, specific CYP enzymes have been identified and functionally characterized, demonstrating their ability to metabolize phenylurea herbicides. This provides strong evidence that enhanced metabolism via cytochrome P450 is a primary mechanism of NTSR to this compound.

Table 2: Examples of Cytochrome P450 (CYP) Enzymes Implicated in Phenylurea Herbicide Metabolism. This table provides examples of specific P450 enzymes shown to metabolize phenylurea herbicides, the class to which this compound belongs.

| Cytochrome P450 Enzyme | Original Plant Source | Herbicide(s) Metabolized | Metabolic Reaction | Reference(s) |

| CYP76B1 | Jerusalem artichoke (Helianthus tuberosus) | Chlortoluron, Isoproturon, Linuron | Oxidative N-dealkylation | |

| CYP76C1 | Arabidopsis thaliana | Chlortoluron, Isoproturon | Ring-methyl hydroxylation, N-demethylation | |

| CYP76C2 / CYP76C4 | Arabidopsis thaliana | Chlortoluron, Isoproturon | Herbicide metabolism | |

| CYP736A12 (overexpressed) | Arabidopsis thaliana | Chlortoluron, Isoproturon | Herbicide metabolism |

Non-Target-Site Resistance (NTSR) to this compound.

Molecular and Physiological Basis of this compound Resistance in Weed Populations

The development of resistance is fundamentally a genetic process, selected for at the population level. The molecular changes, whether a single point mutation in TSR or the complex regulation of multiple genes in NTSR, have direct physiological consequences that allow the plant to survive herbicide exposure.

Investigating the molecular basis of NTSR, particularly metabolic resistance, has been revolutionized by 'omics' technologies, including transcriptomics and metabolomics. These approaches allow for a global analysis of gene expression and metabolic changes within a plant in response to herbicide stress.

Transcriptomics , often performed using RNA-sequencing (RNA-Seq), provides a snapshot of all the genes being expressed in a tissue at a specific time. By comparing the transcriptomes of resistant and susceptible weed populations, scientists can identify differentially expressed genes (DEGs). In the context of herbicide resistance, studies on various weeds have consistently shown that genes encoding detoxification enzymes—such as cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and ABC transporters—are significantly upregulated in resistant individuals compared to susceptible ones. This overexpression is a hallmark of metabolic resistance. For example, a transcriptome analysis of soybean treated with the PSII inhibitors atrazine and bentazon revealed significant changes in gene expression, highlighting the plant's complex response to this mode of action.

Strategies for Mitigating this compound Resistance Development

The management of herbicide resistance is essential for preserving the efficacy of existing chemical tools like this compound and ensuring long-term agricultural productivity. The primary goal of any resistance management strategy is to reduce the selection pressure imposed by the herbicide on weed populations. This is achieved through diverse and integrated approaches.

Key strategies for mitigating the development of resistance to this compound and other PSII inhibitors include:

Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other herbicides with the same mode of action (HRAC Group 5/WSSA Group 5) in the same field year after year. Rotating with or tank-mixing herbicides that have different modes of action is a cornerstone of resistance management. This forces weeds to contend with multiple lethal mechanisms, making it statistically much harder for a single plant to possess resistance to all of them. For example, tank-mixing PSII inhibitors with HPPD inhibitors has been shown to have a synergistic effect.

Use of Full Recommended Rates: Using lower-than-labeled rates of herbicides can allow marginally resistant individuals to survive and reproduce, accelerating the selection for resistance. Applying the full recommended rate helps ensure that susceptible and less-fit resistant individuals are controlled.

Integrated Weed Management (IWM): Relying solely on herbicides is unsustainable. IWM combines multiple weed control tactics, both chemical and non-chemical. This includes:

Cultural Practices: Implementing crop rotation, planting competitive crop varieties, optimizing planting dates and densities, and using cover crops can help suppress weeds and reduce the reliance on herbicides.

Mechanical Control: Strategic use of tillage or inter-row cultivation can control weeds and reduce the number of individuals that are exposed to herbicide selection.

Sanitation: Preventing the spread of weed seeds from resistant populations is critical. This involves cleaning machinery between fields and managing field borders.

Scouting and Monitoring: Regularly scouting fields to identify weed escapes can help detect resistance at an early stage. If a patch of weeds survives a normally effective herbicide treatment, it should be managed aggressively with alternative methods to prevent it from setting seed and spreading.

By implementing these diverse strategies, the selection pressure for this compound resistance can be significantly reduced, extending its useful lifespan as a weed control tool.

Synthetic Chemistry and Structure Activity Relationship Sar of Benzthiazuron and Analogues

Academic Synthetic Routes for Benzthiazuron

This compound, with the chemical name 1-(1,3-benzothiazol-2-yl)-3-methylurea, is a synthetic compound whose creation relies on established principles of organic chemistry. The primary and most direct academic synthetic route involves the condensation reaction between 2-aminobenzothiazole (B30445) and methyl isocyanate. This reaction is an exothermic process typically conducted under anhydrous conditions at temperatures ranging from 60–70°C, affording this compound in yields reported to be between 72% and 85%.

The synthesis of the key precursors is also well-documented in academic literature.

Synthesis of 2-Aminobenzothiazole: This crucial intermediate can be prepared through several methods:

Oxidative Cyclization of Anilines: A classical approach involves the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and glacial acetic acid.

From Phenylthioureas: Substituted phenylthioureas can be cyclized to form the 2-aminobenzothiazole ring system.

Multicomponent Reactions: Modern synthetic strategies include multicomponent reactions, which allow for the construction of complex molecules in a single step. For instance, the reaction of 2-aminobenzothiazole with indole-3-carbaldehyde and aryl isocyanides can be catalyzed by a heterogeneous acid catalyst (P₂O₅/SiO₂) to produce related complex structures. 2-aminobenzothiazoles are recognized as highly reactive precursors for organic synthesis due to the easy functionalization of both the C2-amino group and the fused benzene (B151609) ring.

Synthesis of Methyl Isocyanate: The second precursor, methyl isocyanate (CH₃NCO), is a highly reactive chemical intermediate. Academic and industrial syntheses include:

N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent: Due to the hazardous nature of methyl isocyanate, safer laboratory equivalents have been developed. N-methyl carbamoylimidazole, a water-stable crystalline solid, can be synthesized from 1,1-carbonyldiimidazole (CDI) and methylamine (B109427) hydrochloride (MeNH₃Cl). This reagent reacts similarly to methyl isocyanate in converting amines to N-methylureas.

An alternative, though less direct, synthetic route to this compound involves urea (B33335) exchange reactions, such as the reaction between 2-aminobenzothiazole and N-methylcarbamoyl chloride.

Design and Synthesis of this compound Derivatives and Benzothiazole-based Compounds

The benzothiazole (B30560) nucleus is a versatile scaffold used in the design of new bioactive compounds, including herbicides. Researchers have explored numerous derivatives of this compound and related benzothiazole-based structures to develop novel compounds with improved or different biological activities. The benzothiazole ring is stable and easily modified, making it a key structure in the discovery of new agrochemicals.

The synthesis of these derivatives often starts with 2-aminobenzothiazole, which can be modified in several ways:

Synthesis of (Thio)Urea Derivatives: A common strategy involves reacting 2-aminobenzothiazole or its substituted variants with different isocyanates or isothiocyanates to produce a library of urea or thiourea (B124793) derivatives. For example, N-(4,6-disubstituted-benzothiazol-2-yl)-N′-(β-bromopropionyl)ureas have been prepared by reacting 4,6-disubstituted 2-aminobenzothiazoles with β-bromopropionyl isocyanate.

Synthesis of Sulfamoylureido Benzothiazoles: A one-pot, scalable method has been developed for synthesizing 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles. This involves the condensation of 2-aminobenzothiazole derivatives, substituted anilines, and chlorosulfonyl isocyanate, resulting in good yields.

Development of Complex Heterocyclic Systems: The benzothiazole scaffold can be integrated into more complex molecular architectures. A recent study focused on creating a novel herbicidal lead by identifying 3-(2-pyridyl)-benzothiazol-2-one as a promising scaffold. From this, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized via a classical nucleophilic aromatic substitution (SNAr) reaction.

Multistage Synthesis: More complex derivatives can be built through multi-step reaction sequences. For example, Indian scientists synthesized amide derivatives of 2-aminobenzothiazole with high anti-inflammatory activity starting from 2-amino-6-nitrobenzothiazole. The process involved acylation, reduction of the nitro group, and subsequent substitution on the newly formed amino group.

| Derivative Class | General Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|

| (Thio)Urea Benzothiazoles | Condensation | 2-Aminobenzothiazole, Isocyanates/Isothiocyanates | |

| Sulfamoylureido Benzothiazoles | One-pot condensation | 2-Aminobenzothiazole, Anilines, Chlorosulfonyl isocyanate | |

| Pyridyl-Benzothiazol-2-one Derivatives | Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyridines, 6-methoxybenzothiazole-2-one | |

| Benzothiazole-Pyrimidinediones | Fused process based on "hit-to-lead" optimization | Indazole and Benzothiazole precursors |

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical features responsible for their biological activity. For this compound and its analogues, SAR studies aim to understand how modifications to the molecular structure affect herbicidal potency and selectivity against different weed species.

Key findings from SAR studies on benzothiazole-based herbicides include:

Impact of Substituents on the Urea Moiety: For urea-class herbicides, which include this compound, the activity is controlled by substitutions on the R1 and R2 groups of the urea functional group.

Importance of Specific Functional Groups: In a study of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was found to be essential for herbicidal activity. This highlights the critical role of electron-withdrawing groups in specific positions.

Influence of Terminal Groups: The same study revealed that carboxylic esters exhibit higher herbicidal activity compared to the corresponding carboxylic amides or free acids. Furthermore, herbicidal activity was observed to decrease as the length of the carbon chain in the ester group was extended.

Aromatic vs. Alkyl Substitutions: Research on novel trifluoromethylcoumarinyl urea derivatives indicated that compounds with phenyl substitutions generally displayed higher herbicidal activity than those with alkyl substitutions. Specifically, compounds substituted with phenyl rings containing chlorine atoms showed better activity.

Role of the Benzothiazole Ring: In fungicidal derivatives, introducing electron-donating or electron-withdrawing groups at the 6-position of the benzothiazole ring did not significantly alter activity, suggesting that for some biological targets, the electron density at this position is not a primary determinant of efficacy. For antiviral compounds, however, the benzothiazole ring was found to be important for activity.

These SAR studies provide a rational basis for the targeted design of new herbicidal compounds with potentially greater efficacy and improved weed spectrum control.

Computational Approaches in Novel this compound Analogue Design

In modern agrochemical research, computational chemistry plays a pivotal role in accelerating the discovery and optimization of new active ingredients. Methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics are employed to design novel analogues of existing compounds like this compound.

QSAR Modeling: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed, unsynthesized molecules. For instance, a computational study was used to design benzothiazole- and phthalimide-derived hybrids as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme target for many herbicides. The QSAR analysis guided the design of new derivatives, five of which showed promising predicted activity levels. While some QSAR studies on benzothiazole derivatives have focused on anticancer applications, they demonstrate the power of the technique to optimize lead compounds based on their structural properties.

Molecular Docking: This technique simulates the binding of a potential herbicide molecule (ligand) into the active site of its target protein (receptor). It helps to visualize and understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. Molecular docking was used to study how novel benzothiazole derivatives bind to the active site of D1 protease, another potential herbicidal target. Similarly, docking studies were integral to the design of the PPO inhibitors, corroborating the QSAR findings and elucidating the ligand-enzyme interactions.

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the ligand-receptor complex over time. By simulating the movements of atoms, researchers can confirm whether a promising candidate, identified through docking, remains stably bound within the enzyme's active site. This provides a more dynamic and realistic picture of the interaction than static docking poses.

These computational approaches enable a more rational design process, helping to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the development of new herbicides.

Analytical Methodologies for Benzthiazuron and Its Metabolites in Research Contexts

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental for separating and quantifying Benzthiazuron and its related compounds from complex matrices. These methods leverage differences in chemical properties to achieve separation, followed by detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of this compound and other pesticides due to its high sensitivity and selectivity. This technique combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry.

LC-MS/MS systems, such as the Shimadzu LCMS-8050 and 8060, are commonly employed for pesticide monitoring programs, including this compound. These systems utilize multiple reaction monitoring (MRM) transitions to achieve highly selective and sensitive detection. For instance, in honey and rice samples, this compound has been detected and quantified using LC-MS/MS with a target MRM transition of 208.10 > 151.10. The method involves a simple liquid-liquid extraction or modified QuEChERS procedure for sample preparation.

Table 1: LC-MS/MS Parameters for this compound Detection

| Matrix | Retention Time (min) | Target MRM (m/z) | Collision Energy (CE) | Determination Coefficient (R²) | LOQ (mg/kg or µg/L) | Accuracy at LOQ (%) | Recovery at LOQ (%) | Precision (% RSDR, n=6) |

| Honey | 8.934 | 208.10 > 151.10 | -6 | 0.9896 | 0.001 | 104.00 | 126.17 | 4.86 |

| Rice | 9.75 | 208.10 > 151.10 | -6 | 0.992 | 0.01 | 103.02 | 85.70 | 13.91 |

Note: Data compiled from multiple sources.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly useful for analyzing polar compounds. this compound, being a benzothiazole (B30560) derivative, can be analyzed using LC-ESI-MS, often requiring different ionization modes (positive or negative) depending on the specific analyte. For example, some benzothiazole derivatives are detected in positive ion mode, while others like 2-mercaptobenzothiazole (B37678) and 2-hydroxybenzothiazole (B105590) are determined in negative ion mode.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), including LC-Orbitrap-HRMS, provides high mass accuracy and resolution, which is crucial for the confident identification of "known-unknowns" and "unknown-unknowns," such as metabolites or environmental contaminants. This technique allows for the calculation of possible atomic compositions of detected ions based on their accurate mass, aiding in structural elucidation. LC-HRMS has been applied to determine polar benzothiazole derivatives in complex samples like sewage sludge, demonstrating high absolute recoveries and low matrix effects.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation and quantification of various compounds, including pesticides. HPLC systems often incorporate different detection methods to suit the analytical needs.

For the determination of this compound and similar compounds, HPLC can be coupled with ultraviolet (UV) detection. UV detectors monitor the absorbance of light at specific wavelengths, allowing for the quantification of analytes that possess chromophores. For instance, Benzisothiazolinone (BIT), a related benzothiazole compound, can be analyzed by reverse-phase HPLC with UV detection at 200 or 275 nm, offering high resolution and peak symmetry.

HPLC with diode array detection (DAD) provides the capability to acquire full UV-Vis spectra across a range of wavelengths, which aids in peak identification and purity assessment. For example, a sensitive HPLC method for determining benzethonium (B1203444) chloride utilized DAD with excellent recovery and low limits of detection and quantification.

Other detection methods for HPLC include amperometric detection, which has been used for the determination of various pesticides, offering high sensitivity.

Application of Radiolabeled this compound in Analytical Studies

The use of radiolabeled compounds, such as radiolabeled this compound, is a valuable approach in analytical studies, particularly for tracing metabolic pathways and understanding environmental fate. While specific details on radiolabeled this compound applications were not extensively found in the provided search results, the general principle involves incorporating a radioactive isotope (e.g., 14C or 3H) into the molecule. This allows for highly sensitive detection and quantification of the parent compound and its transformation products, even at very low concentrations, by techniques like liquid scintillation counting or radio-HPLC. This approach is critical for mass balance studies and identifying minor metabolites that might be difficult to detect by other means.

Spectroscopic Techniques for Structural Elucidation of this compound and its Transformation Products

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its transformation products, complementing chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic compounds, including this compound and its metabolites. Both 1H and 13C NMR provide detailed insights into the connectivity of atoms and the chemical environment of nuclei within a molecule.

For this compound, 13C NMR spectra are available and can be used for structural confirmation. In the study of biodegradation pathways of benzothiazole derivatives, NMR has been instrumental in establishing the structures of metabolites, such as 2-hydroxybenzothiazole and 2-aminobenzothiazole (B30445). For instance, hydroxylation on the aromatic ring in position 6 was identified as a common step in the degradative pathway of benzothiazole derivatives using NMR.

NMR spectroscopy can also be coupled with chromatographic techniques (e.g., LC-NMR) for online structural elucidation of separated components, especially for unknown compounds in complex mixtures. Benchtop NMR spectrometers offer real-time monitoring of reactions and can quantify reaction conversion, providing insights into intermediates and final products.

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS) is indispensable for the identification and characterization of this compound and its transformation products, particularly metabolites. MS provides information about the molecular weight and fragmentation patterns of compounds, which are crucial for deducing their structures.

Techniques like GC-MS and LC-MS are routinely used. For this compound, GC-MS spectra are available, providing characteristic fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for analyzing polar metabolites.

Tandem mass spectrometry (MS/MS or MSn) provides even more detailed structural information by fragmenting precursor ions and analyzing the resulting product ions. This is critical for identifying metabolites, as it allows for the localization of biotransformation sites and the elucidation of metabolic pathways. High-resolution mass spectrometry (HRMS) further enhances metabolite identification by providing highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between isobaric compounds.

The process of metabolite identification by HRMS typically involves data acquisition, data mining to detect metabolites, and data interpretation to elucidate structures. Computational mass spectrometry tools and libraries of reference spectra are often employed to facilitate the identification process.

Table 2: Key Mass Spectrometry Parameters for this compound

| Parameter | Value/Description | Source |

| Molecular Mass | 207.25 g/mol | |

| Monoisotopic Mass | 207.04663 Da | |

| Predicted Adduct [M+H]+ m/z | 208.05391 | |

| Predicted Adduct [M+Na]+ m/z | 230.03585 | |

| Predicted Adduct [M-H]- m/z | 206.03935 | |

| ESI-MS (M+1) | m/z 209 | |

| ESI-MS (M-1) | m/z 207 |

Note: Data compiled from multiple sources.

Advanced Computational and Molecular Modeling Studies of Benzthiazuron

Molecular Docking Simulations of Benzthiazuron with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a member of the benzothiazole (B30560) class, docking studies are instrumental in identifying potential biological targets and elucidating its mechanism of action. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar benzothiazole derivatives to explore their therapeutic and biological activities.

These studies typically involve the following steps:

Target Identification and Preparation: A biological macromolecule, usually a protein or enzyme, is identified as a potential target. The three-dimensional structure of this target is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand, in this case, this compound or a derivative, is generated and optimized for the docking simulation.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the target protein. The program then explores various possible binding poses and scores them based on the predicted binding affinity.

Analysis of Results: The best-scoring poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of enzymes like dihydroorotase, which is a target for antimicrobial agents. These simulations have revealed how the benzothiazole scaffold and its substituents can form specific interactions within the active site of the enzyme, providing a rationale for their observed biological activity. The insights gained from such studies on related compounds can guide the design of targeted experiments to identify the specific biological targets of this compound.

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide valuable data on parameters that govern the reactivity and interaction of a molecule like this compound. Methods such as Density Functional Theory (DFT) are commonly used for these purposes.

Key electronic properties calculated for benzothiazole derivatives, which are also applicable to this compound, include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for understanding how the molecule will interact with other molecules, including biological targets.

Studies on substituted benzothiazoles have shown that the nature and position of substituent groups can significantly influence these electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap and the charge distribution across the molecule, thereby modulating its biological activity. These theoretical calculations are often correlated with experimental findings to build robust structure-activity relationships.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Molecular Interactions |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and electrostatic interactions. |

Computational Approaches to Elucidate Molecular Interactions and Binding Modes

A variety of computational approaches are utilized to gain a deeper understanding of how molecules like this compound interact with their biological targets and to predict their binding modes. These methods go beyond simple docking and provide a more dynamic and detailed picture of the molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational methods that simulate the movement of atoms and molecules over time. By applying the laws of classical mechanics, MD simulations can predict how a ligand-protein complex will behave in a physiological environment. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.